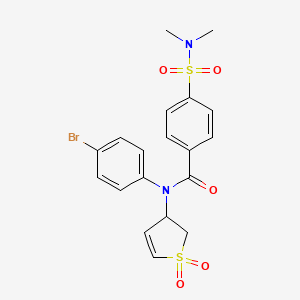

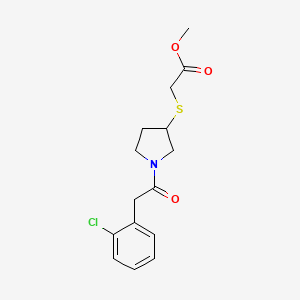

![molecular formula C25H23N3O5 B2556876 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-76-0](/img/structure/B2556876.png)

3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several structural components including a 2H-chromene, a triazaspiro[4.5]decane, and a dione group . 2H-chromenes are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules .

Synthesis Analysis

The synthesis of 2H-chromenes has been a subject of research and two major synthetic strategies have been developed . These include benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the 2H-chromene could undergo reactions at the benzopyran ring .Aplicaciones Científicas De Investigación

Synthetic Protocols in Heterocyclic Chemistry

The compound 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione relates to the broader class of 6H-benzo[c]chromen-6-ones, significant for their pharmacological relevance. Synthetic protocols for such compounds, including Suzuki coupling reactions, radical-mediated cyclization, and Michael acceptor reactions with dicarbonyl compounds, provide a foundation for developing this compound and others with similar structures. These methods are critical for producing compounds used in pharmaceuticals due to their efficiency and simplicity (Ofentse Mazimba, 2016).

Applications in CO2 Chemistry

Research on the reactivity of diborenes with CO2 has highlighted the formation of innovative compounds through isomerization processes, suggesting potential applications in CO2 capture and utilization strategies. This work, examining the formation of dibora-βlactones and their isomers, underlines the importance of understanding such reactions for environmental chemistry and the development of new materials for CO2 sequestration (Andreas Stoy et al., 2022).

Hydroxycoumarin Derivatives in Biological Research

The core structure of this compound, related to hydroxycoumarins, emphasizes its significance in biological fields. Hydroxycoumarins, including 3-hydroxycoumarin, are known for their diverse biological properties. These compounds are utilized in genetics, pharmacology, and microbiology, highlighting their versatile applications in scientific research (Jules Yoda, 2020).

Triazine Derivatives in Medicinal Chemistry

The triazine component of the compound underlines its potential for generating a wide spectrum of biological activities, including antimicrobial and anticancer properties. Triazine derivatives are explored extensively in medicinal chemistry for their versatile pharmacological activities, making them central to developing future drugs (Tarawanti Verma et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(4-methylphenyl)methyl]-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-16-6-8-17(9-7-16)15-28-23(31)25(26-24(28)32)10-12-27(13-11-25)21(29)19-14-18-4-2-3-5-20(18)33-22(19)30/h2-9,14H,10-13,15H2,1H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSAURRAPCYFQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

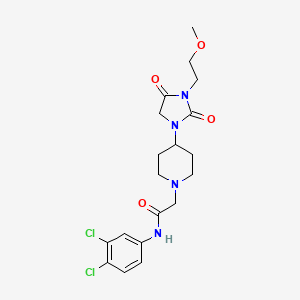

![1-(3-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556796.png)

![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)

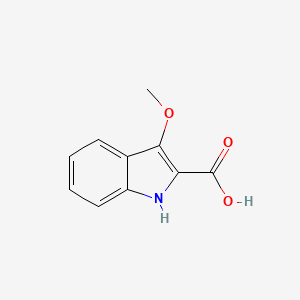

![Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate](/img/structure/B2556804.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2556807.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2556812.png)

![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)